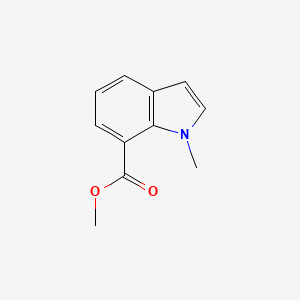

methyl 1-methyl-1H-indole-7-carboxylate

Description

General Overview of Indole (B1671886) Derivatives in Contemporary Chemical Research

Indole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical research. mdpi.com This structural motif is not only a fundamental component of the essential amino acid tryptophan but is also embedded in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. openmedicinalchemistryjournal.comajchem-b.com The unique electronic properties and the reactivity of the indole ring have made it a versatile scaffold for the development of new therapeutic agents. nih.govnih.gov

Contemporary research has demonstrated that indole derivatives possess a remarkable spectrum of pharmacological activities. ajchem-b.comnrfhh.com These include anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and neuroprotective properties. nih.govnrfhh.com Prominent examples of indole-containing drugs include Vincristine, an anticancer agent; Reserpine, an antihypertensive drug; and Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). nih.govnih.gov The ability of the indole scaffold to interact with diverse biological targets continues to drive extensive research in drug discovery and development, with scientists constantly exploring novel synthetic methodologies and structure-activity relationships to create more potent and selective drug candidates. nih.govbio-connect.nl

The Indole Carboxylate Scaffold in Academic Investigations

Within the broad family of indole derivatives, the indole carboxylate scaffold is of significant interest to academic and industrial researchers. The introduction of a carboxylate group onto the indole ring provides a crucial functional handle for further chemical modifications, making these compounds valuable building blocks in organic synthesis. arkat-usa.org This ester or acid functionality can be readily converted into other functional groups, such as amides, which are prevalent in many biologically active molecules. arkat-usa.org

Indole-2-carboxamides, for example, have been investigated for their potential as antitumor, antitubercular, and anti-HIV agents. arkat-usa.orgrsc.orgnih.gov Similarly, derivatives of indole-3-carboxylic acid have been explored for various therapeutic applications. scispace.com The position of the carboxylate group on the indole ring significantly influences the molecule's chemical reactivity and biological activity, leading to distinct structure-activity relationships for each isomer. nih.govmdpi.com The investigation of indole carboxylates is a very active area of research, with studies focusing on the development of novel inhibitors for enzymes like HIV-1 integrase and for treating diseases such as cancer and Alzheimer's. nih.govresearchgate.net

Specific Research Context of Methyl 1-Methyl-1H-Indole-7-Carboxylate within Heterocyclic Chemistry

The specific compound, methyl 1-methyl-1H-indole-7-carboxylate, is a distinct isomer within the indole carboxylate family. Its structure is characterized by a methyl ester group at the C7 position of the indole ring and a methyl group on the indole nitrogen (N1). The functionalization at the C7 position of the indole core is synthetically challenging compared to modifications at the C2 or C3 positions due to the inherent electronic properties of the benzene portion of the heterocycle. rsc.orgnih.gov However, the development of methods for site-selective C7 functionalization is an area of growing importance, as many bioactive compounds feature substitution at this position. rsc.orgresearchgate.net

The direct precursor to the title compound is 1-methyl-1H-indole-7-carboxylic acid . This carboxylic acid is commercially available, which facilitates the synthesis of its esters and other derivatives. chemscene.com The synthesis of methyl 1-methyl-1H-indole-7-carboxylate can be achieved through standard esterification procedures, such as the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. researchgate.netmasterorganicchemistry.com Another common method involves the use of an ion-exchange resin to facilitate the conversion of the carboxylic acid to its methyl ester. tandfonline.comresearchgate.net

While extensive research has been published on other indole carboxylate isomers, detailed studies focusing specifically on the biological activity and applications of methyl 1-methyl-1H-indole-7-carboxylate are not widely documented in publicly available literature. However, based on the known activities of C7-substituted indoles and other indole carboxylates, it can be postulated that this compound may serve as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further research is needed to fully elucidate the specific properties and potential applications of this particular heterocyclic compound.

Properties

IUPAC Name |

methyl 1-methylindole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-7-6-8-4-3-5-9(10(8)12)11(13)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDHWKPWDYJATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Indole-7-Carboxylate Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Core Construction

The construction of the indole nucleus is a foundational step in organic synthesis. While numerous methods exist, the Fischer and Reissert syntheses are two classical, yet relevant, approaches for creating substituted indoles.

Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgminia.edu.eg The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement to form the indole ring. wikipedia.orgbyjus.com For synthesizing a 7-substituted indole, a starting phenylhydrazine with a substituent at the ortho position is required. However, the presence of an ortho group on the phenylhydrazone can sometimes lead to mixtures of indole products and lower yields. rsc.org The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. wikipedia.orgrsc.org

Reissert Indole Synthesis : This method provides a route to indoles starting from an o-nitrotoluene and diethyl oxalate. minia.edu.egwikipedia.org The process begins with a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like iron powder, to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net To obtain a 7-substituted indole, a 2-nitro-6-substituted toluene (B28343) would be the necessary starting material. The resulting indole-2-carboxylic acid can then be further modified.

| Synthesis Method | Starting Materials | Key Steps | Catalyst/Reagents | Notes |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone formation, acs.orgacs.org-sigmatropic rearrangement, Cyclization | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) | Versatile but can yield mixtures with ortho-substituted hydrazines. wikipedia.orgrsc.org |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Condensation, Reductive cyclization | Base (e.g., Potassium ethoxide), Reducing agent (e.g., Zn/Acetic Acid) | Yields an indole-2-carboxylic acid, which may require further steps. wikipedia.orgresearchgate.net |

Regioselective Functionalization at the C-7 Position of Indoles

Direct functionalization of the indole ring at the C-7 position is challenging due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at C-3. rsc.org Therefore, specialized strategies are required to achieve regioselectivity at C-7.

A powerful strategy is Directed ortho-Metalation (DoM) . This technique involves the use of a directing group (DG) attached to the indole nitrogen (N-1). The directing group coordinates to an organometallic base (e.g., n-butyllithium), directing the deprotonation specifically to the adjacent C-7 position. The resulting C-7 metalated indole can then react with an appropriate electrophile to introduce the desired functional group.

For the synthesis of indole-7-carboxylic acid, a common electrophile is carbon dioxide (CO₂), which, after an acidic workup, yields the carboxylic acid moiety at the C-7 position. More recent advancements utilize transition-metal-catalyzed C-H activation, where a directing group guides a metal catalyst, such as rhodium, to selectively functionalize the C-7 position. rsc.orgnih.govresearchgate.netthieme-connect.com For instance, an N-pivaloyl group can effectively direct a rhodium catalyst to achieve C-7 alkenylation. nih.govresearchgate.net

N-Methylation Techniques for Indole Nitrogen

Once the indole-7-carboxylate core is established, the final step towards the target molecule is the methylation of the indole nitrogen. This is a common N-alkylation reaction. A widely used method involves deprotonating the indole N-H with a strong base, such as sodium hydride (NaH), to form a sodium salt. This nucleophilic salt is then treated with an electrophilic methyl source, like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂)SO₄), to install the methyl group at the N-1 position.

Alternative and greener methylating agents like dimethyl carbonate (DMC) have also been employed effectively. google.comgoogle.com Reactions using DMC can be catalyzed by bases like potassium carbonate or 1,4-diazabicyclo[2.2.2]octane (DABCO), often affording high yields of the N-methylated product. google.comgoogle.com

| Reagent | Base | Conditions | Key Features |

| Methyl iodide (CH₃I) | Sodium Hydride (NaH) | Anhydrous solvent (e.g., THF, DMF) | Classical, highly effective method. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) | Anhydrous solvent | Potent methylating agent. |

| Dimethyl Carbonate (DMC) | Potassium Carbonate (K₂CO₃) or DABCO | Reflux in solvent (e.g., DMF) | Greener, less toxic alternative. google.comgoogle.com |

| Phenyltrimethylammonium iodide | Mild base | Mild conditions | Solid, easy-to-handle reagent. acs.org |

Esterification Methods for Carboxylic Acid Moieties

The conversion of the indole-7-carboxylic acid to its corresponding methyl ester is a standard esterification process.

Fischer-Speier Esterification : This is the most traditional method, involving heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) or removing the water byproduct can drive the reaction to completion. masterorganicchemistry.com

DCC/DMAP Coupling : For more sensitive substrates, coupling agents can be used. A combination of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is highly effective for forming esters from carboxylic acids and alcohols under mild conditions. organic-chemistry.org

Methylating Agents : Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can convert carboxylic acids to methyl esters rapidly and under very mild conditions, but they are toxic and potentially explosive, requiring careful handling.

Green Chemistry Approaches in Indole Carboxylate Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. tandfonline.comresearchgate.net In the context of indole synthesis, green chemistry principles are being increasingly applied. tandfonline.comresearchgate.nettandfonline.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com The Fischer indole synthesis, which can require long reflux times, has been shown to be feasible in under an hour using a sealed-vessel microwave reactor. acs.org Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquids has also been reported as an efficient method. researchgate.net

Greener Solvents and Catalysts : The replacement of hazardous solvents and reagents is a key goal of green chemistry. Using less toxic methylating agents like dimethyl carbonate (DMC) is one example. google.com The development of reactions in aqueous media or using biodegradable deep eutectic solvents also contributes to greener synthetic routes. researchgate.net

Multicomponent Reactions (MCRs) for Complex Indole Carboxylate Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. acs.orgnih.gov This approach aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification stages. acs.orgresearchgate.net

While the direct synthesis of a simple molecule like methyl 1-methyl-1H-indole-7-carboxylate via an MCR is less common, MCRs are invaluable for creating more complex indole carboxylate derivatives. acs.orgrsc.org For example, Ugi-type MCRs have been developed that utilize indole-N-carboxylic acids (prepared from indoles and CO₂) along with aldehydes, amines, and isocyanides to rapidly generate diverse indole carboxamide structures. acs.org These reactions showcase the power of MCRs to build molecular complexity from simple starting materials in an efficient manner. nih.govrsc.orgresearchgate.net

Catalytic Systems in Indole Carboxylate Synthesis (e.g., Palladium, Copper)

The synthesis of indole carboxylates, key intermediates in medicinal chemistry and materials science, has been significantly advanced through the development of sophisticated transition-metal catalytic systems. Palladium and copper catalysts, in particular, have proven to be exceptionally versatile for constructing the indole core and for the regioselective introduction of carboxylate functionalities. These metals facilitate a range of transformations, including C–H activation, carbonylation, and cross-coupling reactions, offering efficient routes to diversely substituted indole carboxylates. derpharmachemica.combeilstein-journals.org

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of indole carboxylates. These methods often leverage C-H activation and carbonylation reactions, providing direct and atom-economical pathways to the desired products. beilstein-journals.org

One of the most powerful strategies is the direct C–H alkoxycarbonylation of indole derivatives. beilstein-journals.org For instance, the C-H alkoxycarbonylation of N-methylindoles with various alcohols and phenols can be achieved using a palladium catalyst system. A typical system involves Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst, with iodine (I₂) as an oxidant and potassium carbonate (K₂CO₃) as the base, proceeding under a carbon monoxide (CO) atmosphere. beilstein-journals.org This approach allows for the direct synthesis of indole-3-carboxylates. beilstein-journals.org Similarly, selective synthesis of methyl 1-benzyl-1H-indole-3-carboxylates has been accomplished using Palladium(II) trifluoroacetate (B77799) (Pd(tfa)₂) as the catalyst and p-benzoquinone as the oxidant. beilstein-journals.orgbeilstein-journals.org

The functionalization of the indole benzene (B151609) ring, particularly at the C-7 position, presents a significant challenge due to the higher intrinsic reactivity of the pyrrole (B145914) ring C-3 position. nih.govacs.org However, directing-group strategies have enabled highly selective C-7 functionalization. Research has demonstrated that a phosphinoyl directing group on the indole nitrogen can steer palladium-catalyzed C-H arylation specifically to the C-7 position when coupled with arylboronic acids. acs.org While this method focuses on arylation, it underscores the potential for directing-group strategies in future C-7 carboxylation methods. Another relevant approach is the direct C-7 acylation of indolines using a palladium catalyst, which can then be oxidized to the corresponding acylated indole, a direct precursor to an indole-7-carboxylate. nih.gov

Palladium-catalyzed oxidative C–H amination offers an alternative route, starting from readily accessible 2-acetamido-3-aryl-acrylates to form 1-acetyl indole-2-carboxylates. nih.gov This reaction proceeds with a Pd(II) catalyst under an oxygen atmosphere, providing a method that can be followed by a simple deacetylation to furnish the indole-2-carboxylate (B1230498) core. nih.gov

Below is a table summarizing selected palladium-catalyzed reactions for the synthesis of indole carboxylate derivatives.

Table 1: Selected Palladium-Catalyzed Syntheses of Indole Carboxylates

| Reaction Type | Substrate | Catalyst System | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| C-H Alkoxycarbonylation | N-Alkylindoles | Pd(OAc)₂ | Alcohols/Phenols, I₂, K₂CO₃, CO (1 bar), 80–100 °C | Indole-3-carboxylates | beilstein-journals.org |

| Carbonylative Heterocyclization | 2-Alkynylaniline Imines | PdI₂/KI | CO/Air (4:1, 40 bar), Methanol, 80 °C | Indole-3-carboxylic esters | beilstein-journals.org |

| Oxidative C-H Amination | 2-Acetamido-3-aryl-acrylates | Pd(OAc)₂ | O₂ (1 atm), Toluene/AcOH, 100 °C | 1-Acetyl-indole-2-carboxylates | nih.gov |

| Direct C-7 Acylation | N-Pivaloylindoline | Pd(OAc)₂ | 1,2-Diketones, Ag₂CO₃, K₂S₂O₈, 130 °C | 7-Acylindolines | nih.gov |

Copper-Catalyzed Methodologies

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of indole carboxylates. These systems are particularly effective in cross-coupling and cyclization reactions. derpharmachemica.comrsc.org

A notable application of copper catalysis is in the synthesis of multisubstituted indoles through a one-pot sequential reaction. For example, indole-3-carboxylate (B1236618) derivatives can be synthesized from (Z)-3-aryl-3-aminoacrylates and arylboronic acids using a system composed of Copper(II) acetate (Cu(OAc)₂), a phosphine (B1218219) ligand like tBu₃P·HBF₄, and potassium permanganate (B83412) (KMnO₄) as an oxidant. rsc.org This method combines a Chan-Lam N-arylation with a subsequent cross-dehydrogenative coupling cyclization. rsc.org

Copper catalysts have also been employed for the synthesis of 1-methyl-1H-indole-3-carboxylates via a cross-dehydrogenative coupling of N,N-dimethylaniline with phenyl bromoacetate (B1195939) derivatives. thieme-connect.com This reaction utilizes Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) as the catalyst in the presence of tert-butyl hydroperoxide. thieme-connect.com

Furthermore, copper-catalyzed decarboxylative coupling presents another strategic approach. The N-arylation of indole-2-carboxylic acids with aryl halides can be accomplished using Copper(I) oxide (Cu₂O) as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base in N-methylpyrrolidone (NMP). organic-chemistry.org This reaction proceeds through a mechanism involving the formation of a copper carboxylate, followed by decarboxylation and reductive elimination to yield the N-aryl indole. organic-chemistry.org

The following table summarizes key copper-catalyzed reactions for indole carboxylate synthesis.

Table 2: Selected Copper-Catalyzed Syntheses of Indole Carboxylates

| Reaction Type | Substrate | Catalyst System | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Sequential Chan-Lam/CDC | (Z)-3-Aryl-3-aminoacrylates & Aryl boronic acid | Cu(OAc)₂ / tBu₃P·HBF₄ | KMnO₄, KHCO₃, DMF/DMSO, 130 °C | Indole-3-carboxylates | rsc.org |

| Cross-Dehydrogenative Coupling | N,N-Dimethylaniline & Phenyl bromoacetates | Cu(OAc)₂·H₂O | tert-Butyl hydroperoxide | 1-Methyl-1H-indole-3-carboxylates | thieme-connect.com |

| Decarboxylative N-Arylation | Indole-2-carboxylic acids & Aryl halides | Cu₂O | K₃PO₄, NMP, 160 °C | N-Aryl indoles | organic-chemistry.org |

| Aerobic Oxidative Cyclization | N-Aryl enaminones | Copper catalyst | O₂ (air), DMF | Indoles (precursors to carboxylates) | rsc.org |

Reactivity Profiles and Mechanistic Elucidation

Electrophilic Aromatic Substitution Reactions of Methyl 1-Methyl-1H-Indole-7-Carboxylate and Related Derivatives

The indole (B1671886) nucleus is inherently electron-rich, rendering it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.netnih.gov The delocalization of the nitrogen lone pair electrons increases the electron density of the pyrrole (B145914) ring, making the C3 position the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.netnih.gov When the C3 position is occupied, electrophilic substitution can occur at the C2 position. researchgate.net The reactivity of the indole ring is estimated to be several orders of magnitude greater than that of benzene (B151609). nih.gov

For methyl 1-methyl-1H-indole-7-carboxylate, the presence of the N-methyl group and the electron-withdrawing methyl carboxylate group at the C7 position modulates this reactivity. The N-methyl group further enhances the electron-donating character of the nitrogen atom. Conversely, the C7-ester group exerts an electron-withdrawing effect on the benzene portion of the indole, but its influence on the C3 position of the pyrrole ring is less direct.

Studies on various indole derivatives have established general patterns for EAS reactions. Common electrophilic substitution reactions include halogenation, alkylation, and acylation. researchgate.net For instance, the Friedel-Crafts alkylation of indoles is a widely used method for C-C bond formation. researchgate.net However, these reactions can sometimes lead to mixtures of products due to the high reactivity of the indole core. researchgate.net Acid-catalyzed reactions, in particular, must be handled with care as indoles can undergo self-condensation or polymerization in strongly acidic conditions. nih.govniscpr.res.in The use of milder catalysts, such as montmorillonite (B579905) clay, has been explored to control the reaction and prevent the formation of complex byproducts that can arise with mineral and Lewis acids. niscpr.res.in In the case of a BN isostere of N-t-Bu-indole, electrophilic aromatic substitution was shown to occur with the same regioselectivity as its all-carbon analogue, highlighting the fundamental reactivity patterns of the indole core. nih.gov

The following table summarizes typical electrophilic substitution reactions on the indole nucleus, which are applicable to derivatives like methyl 1-methyl-1H-indole-7-carboxylate.

| Reaction Type | Typical Reagent(s) | Primary Position of Substitution | Notes |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C3 | Occurs readily under mild conditions. researchgate.net |

| Nitration | HNO₃/CH₃COOH | C3 | Requires careful control to avoid oxidation. |

| Friedel-Crafts Acylation | Acyl chloride/Lewis Acid (e.g., AlCl₃) or Acetic anhydride | C3 | A standard method for introducing acyl groups. researchgate.net |

| Friedel-Crafts Alkylation | Alkyl halide/Lewis Acid | C3 | Can lead to polyalkylation and side reactions. researchgate.net |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 | Forms a gramine (B1672134) derivative, a useful synthetic intermediate. |

Nucleophilic Reactions Involving Methyl 1-Methyl-1H-Indole-7-Carboxylate

The primary site for nucleophilic attack in methyl 1-methyl-1H-indole-7-carboxylate is the electrophilic carbonyl carbon of the methyl ester group. This functionality is susceptible to classic ester reactions, most notably hydrolysis and aminolysis.

Alkaline hydrolysis of the ester is a common transformation. For example, studies on related indole-2-carboxylates have shown that the ester group can be readily saponified using bases like potassium hydroxide (B78521) to yield the corresponding carboxylic acid. nih.govmdpi.com This reaction proceeds through a standard nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and methanol (B129727). This transformation is often a key step in the synthesis of more complex indole derivatives. nih.gov

The ester can also react with other nucleophiles. For instance, treatment of ethyl or methyl indole-2-carboxylates with hydrazine (B178648) (hydrazinolysis) effectively converts the ester into the corresponding carbohydrazide. mdpi.com This hydrazide is a versatile intermediate that can be further reacted with aldehydes and ketones to form hydrazones. mdpi.com Similarly, reaction with amines would lead to the formation of amides, a common structural motif in pharmacologically active molecules. nih.gov

While the indole ring itself is electron-rich and thus generally unreactive towards nucleophiles, nucleophilic addition can occur under specific circumstances, such as in reactions involving highly reactive intermediates like indolynes. acs.org

Cyclization Reactions and Annulation Strategies

Methyl 1-methyl-1H-indole-7-carboxylate and its analogues are valuable substrates for constructing fused polycyclic systems through various cyclization and annulation strategies. These reactions leverage the reactivity of both the indole core and its substituents to build molecular complexity.

One powerful strategy involves the intramolecular cyclization of radicals. Research has demonstrated that aryl radicals generated at the C7 position of ethyl indole-2-carboxylates, bearing N-allyl or N-propargyl groups, can undergo intramolecular cyclization to furnish novel pyrrolo[3,2,1-ij]quinoline derivatives. nih.gov This type of reaction provides an entry into new classes of compounds analogous to potent antitumor antibiotics like the duocarmycins. nih.gov

Annulation reactions using aryne chemistry have also been developed. A [3+2] annulation between methyl indole-2-carboxylates and arynes (generated from silylaryl triflates) provides a highly efficient, high-yielding synthesis of novel indole-indolone ring systems. nih.gov The proposed mechanism involves a nucleophilic attack of the indole nitrogen onto the aryne, followed by an intramolecular attack of the resulting aryl anion on the C2-ester carbonyl. nih.gov

Modern transition-metal-catalyzed reactions offer another avenue for cyclization. Rhodium(III)-catalyzed C-H activation and annulation of N-methoxy-2-methyl-1H-indole-1-carboxamides with maleimides have been used to construct spiroindole scaffolds by targeting the C7 position. thieme-connect.com Furthermore, rhodium(III)-catalyzed N-directed C-H activation of 7-azaindoles, followed by a roll-over C-H activation, has been shown to be an efficient, atom-economical strategy to access complex π-conjugated derivatives when reacted with alkenyl esters. rsc.org Palladium-catalyzed intramolecular oxidative coupling is another method used to create indole-3-carboxylate (B1236618) derivatives from N-aryl enamines, often assisted by microwave irradiation to improve yields and reduce reaction times. mdpi.com

The following table summarizes key cyclization strategies involving indole carboxylate derivatives.

| Strategy | Reactants/Catalysts | Product Type | Reference |

| Intramolecular Radical Cyclization | Aryl radical at C7, N-allyl/propargyl group | Pyrrolo[3,2,1-ij]quinolines | nih.gov |

| [3+2] Aryne Annulation | Methyl indole-2-carboxylates, Aryne precursors, CsF | Indole-indolone systems | nih.gov |

| Rh(III)-Catalyzed C-H Annulation | N-acyl indoles, Maleimides | Spiroindoles | thieme-connect.com |

| Pd-Catalyzed Oxidative Cyclization | N-aryl enamines, Pd(OAc)₂, Cu(II) oxidant | Indole-3-carboxylates | mdpi.com |

Redox Chemistry of Indole Carboxylate Systems

The redox chemistry of indole carboxylates encompasses both the oxidation of the electron-rich indole nucleus and the reduction of the carboxylate group. The indole ring can be oxidized to a variety of products depending on the oxidant and reaction conditions.

Enzymatic oxidation of the parent indole molecule by cytochrome P450 enzymes can lead to products such as indoxyl (3-hydroxyindole), oxindole, and isatin. nih.gov Further oxidation and dimerization of indoxyl can form indigoid pigments like indigo (B80030) and indirubin. nih.gov Chemical oxidation can also be employed synthetically. For example, aerobic oxidation protocols have been developed for the synthesis of indole-3-carboxylates from indoline (B122111) precursors, which are formed via intramolecular Mannich reactions. nih.gov The oxidative polymerization of methyl indole-4-carboxylate has been achieved through solid-phase methods, generating cyclic oligomers with large conjugated systems. researchgate.net This process involves repeated steps of electron deprivation, radical coupling, and dehydrogenation. researchgate.net

Carbonylative reactions, which can be considered oxidative, are also prominent. Palladium-catalyzed C-H alkoxycarbonylation of indole derivatives with alcohols and phenols provides a direct route to indole-3-carboxylates. beilstein-journals.orgacs.org These reactions often use an oxidant like I₂ or K₂S₂O₈ to regenerate the active catalyst. beilstein-journals.orgacs.org

Reduction reactions typically target either the ester functionality or the indole ring. The methyl ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The indole ring itself can be reduced to an indoline (2,3-dihydroindole) under various conditions, such as catalytic hydrogenation, although this often requires forcing conditions due to the aromaticity of the system. A classic method for indole synthesis, the Reissert reaction, involves the reductive cyclization of o-nitrophenylpyruvic acids using reagents like ferrous sulfate (B86663) and ammonia. researchgate.net

Advanced Reaction Mechanism Studies

The elucidation of reaction mechanisms for indole carboxylates involves a combination of experimental and computational techniques to understand reaction pathways, transition states, and the origins of selectivity.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable. DFT calculations have been employed to explore the regioselectivity of nucleophilic additions to indolynes, revealing that distortion energies of the aryne intermediate play a crucial role in determining the outcome of the reaction. acs.org In another study, DFT calculations were used to propose a plausible mechanism for the oxidative polymerization of methyl indole-4-carboxylate, detailing the steps of electron deprivation and radical coupling. researchgate.net

Kinetic studies provide experimental insights into reaction mechanisms. For instance, detailed experiments and kinetic analysis of the synthesis of indoles via reductive cyclization using phenyl formate (B1220265) as a CO surrogate demonstrated that the activation of the formate is base-catalyzed, with the metal catalyst not playing a role in the decarbonylation step itself. researchgate.net

Spectroscopic methods are critical for identifying intermediates and products, which is fundamental to mechanistic work. Techniques such as NMR, mass spectrometry, and HPLC are routinely used to track reactions and characterize species. nih.govnih.gov For example, the mechanism of the radical S-adenosylmethionine (SAM) protein MftC, which acts on a peptide containing a tyrosine residue, was elucidated using a combination of HPLC, high-resolution mass spectrometry (HRMS), and NMR to identify the products and confirm the formation of a double bond. nih.gov These analytical tools are broadly applicable to studying the reaction mechanisms of indole carboxylates in both chemical and biological systems.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For indole (B1671886) derivatives, these calculations provide insights into molecular geometry, orbital energies, and electronic properties that are critical for their interaction with biological targets. nih.gov

Detailed research findings from studies on related indole structures, such as methyl 1-methyl-1H-indole-3-carboxylate, have confirmed the planarity of the indole ring system. researchgate.net This planarity is a crucial feature, influencing how the molecule can stack and interact with flat aromatic residues within protein binding sites. The molecule's structure consists of an indole core substituted with a methyl group and a carboxymethyl group. researchgate.net

Analysis of the electronic structure often involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. For indole derivatives, the electronic nature of the lowest excited states has been investigated, revealing how substitutions on the indole ring affect the transition dipole moment (TDM) and the change in dipole moment upon excitation. ru.nl These properties are essential for understanding the molecule's potential role in photophysical processes and its interactions within a biological microenvironment.

Table 1: Illustrative Electronic Properties of Substituted Indoles

| Property | Description | Typical Finding for Indole Derivatives |

| Molecular Geometry | The three-dimensional arrangement of atoms. | The core indole ring system is generally planar. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Influences the molecule's reactivity and stability. |

| Electron Density | The distribution of electrons around the atoms. | Reveals regions that are electron-rich (potential H-bond acceptors) or electron-poor. |

| Transition Dipole Moment (TDM) | The electric dipole moment associated with the transition between two electronic states. | Its orientation is affected by the position of substituents on the indole ring. ru.nl |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in identifying potential biological targets for indole derivatives and elucidating the specific interactions that stabilize the protein-ligand complex. nih.govnih.gov Studies on various indole carboxylates have demonstrated their potential to bind to a wide range of protein targets, including those involved in cancer and infectious diseases. nih.govmdpi.com

In a typical docking study, the indole scaffold acts as a key pharmacophore. For instance, in the context of dihydrofolate reductase (DHFR) inhibition, indole derivatives have been shown to fit into the enzyme's binding pocket. nih.govbohrium.com The interactions commonly observed include:

Hydrogen Bonds: The carboxamide or carboxylate groups often form hydrogen bonds with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The bicyclic indole ring can engage in hydrophobic and π-stacking interactions with aromatic residues like tyrosine and phenylalanine. nih.gov

For example, docking studies of N-arylsulfonyl-indole-2-carboxamide derivatives with the enzyme fructose-1,6-bisphosphatase revealed specific hydrogen bonds with residues such as Leu30 and Thr31, alongside hydrophobic interactions involving the indole ring. mdpi.com Similarly, research on indole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro) has identified key binding modes within the active site. mdpi.com These computational predictions are crucial for the structure-based design of more potent and selective inhibitors.

Table 2: Common Protein-Ligand Interactions for Indole Carboxylates

| Interaction Type | Interacting Ligand Moiety | Potential Protein Residue Partners | Significance |

| Hydrogen Bonding | Carboxylate oxygen, Indole N-H | Arginine, Lysine, Serine, Threonine nih.gov | Provides directional interactions and specificity. |

| π-π Stacking | Indole ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the complex through aromatic interactions. |

| Hydrophobic Interactions | Indole ring, Methyl groups | Leucine, Valine, Isoleucine, Alanine mdpi.com | Contributes significantly to binding affinity. |

| Ion Pairing | Carboxylate group | Arginine, Lysine | Strong electrostatic interaction with charged residues. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For indole derivatives, QSAR studies have been successfully applied to predict their anticancer and antioxidant activities. nih.govnih.gov These models are built using a set of known active and inactive compounds and a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Key steps in QSAR modeling include:

Data Set Preparation: A diverse set of indole derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: Molecular descriptors are calculated, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model linking the descriptors to the activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com

A study on 1H-3-indolyl derivatives identified several key descriptors for antioxidant activity, leading to a robust 2D-QSAR model. nih.gov Another advanced QSAR study on indole derivatives for anticancer activity utilized a GP-Tree feature selection algorithm, identifying topological and electronic properties as critical for potency. nih.gov Such models provide valuable insights into the structural requirements for a desired biological effect.

Table 3: Example of QSAR Model Statistical Parameters for Indole Derivatives

| Parameter | Description | Typical Value | Reference |

| n | Number of compounds in the training set | 45 | mdpi.com |

| R² | Coefficient of determination for the training set | > 0.6 | nih.gov |

| q² | Cross-validated correlation coefficient | > 0.5 | mdpi.com |

| r²_ext | Predictive R² for the external test set | > 0.6 | mdpi.com |

| RMSE | Root Mean Square Error | Low values indicate better accuracy | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations are used to assess the stability of the docked pose, analyze the conformational flexibility of the ligand and protein, and understand the energetic contributions to binding. nih.govbohrium.com

For indole-based compounds, MD simulations have been employed to:

Validate Docking Results: By running simulations of the docked complex, researchers can confirm whether the predicted binding mode is stable over a period of nanoseconds. nih.gov

Analyze Binding Stability: MD trajectories are analyzed to monitor key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. This helps identify the most persistent and important interactions. mdpi.comnih.gov

Study Conformational Changes: Simulations can reveal how the ligand and protein adapt to each other upon binding. This is crucial for understanding the induced-fit mechanism.

Investigate the Role of Water: MD simulations explicitly model water molecules, providing insight into their role in mediating protein-ligand interactions. researchgate.net

Studies on carboxylate hydration have shown that the carboxylate group strongly interacts with surrounding water molecules, forming a stable hydration shell. researchgate.netemory.edu MD simulations of indole derivatives complexed with enzymes like DHFR have confirmed the stable attachment of the ligands in the binding pocket, validating the initial docking predictions. nih.govbohrium.com

Cheminformatics Approaches for Indole Carboxylate Libraries

Cheminformatics combines computational methods with chemical information to support drug discovery. For indole carboxylates, cheminformatics is essential for managing, analyzing, and screening large libraries of related compounds. bohrium.com

Key applications include:

Library Design and Enumeration: Combinatorial chemistry principles can be applied in silico to generate vast virtual libraries of indole derivatives by systematically varying substituents at different positions on the indole scaffold. nih.govnih.gov

Virtual Screening: These virtual libraries can be rapidly screened against a protein target using molecular docking to identify a smaller, more manageable set of "hits" for experimental testing. mdpi.comnih.gov This high-throughput virtual screening significantly reduces the time and cost associated with finding new lead compounds. bohrium.com

ADMET Prediction: Cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govnih.gov This early assessment of drug-likeness helps to filter out compounds that are likely to fail later in the drug development pipeline.

The synthesis of libraries of indole derivatives, such as 2-acyl-3-amino-indoles, has been described, providing a basis for creating diverse chemical matter for screening. nih.gov Strategies for creating screening libraries based on complex indole alkaloid scaffolds have also been developed, highlighting the power of these approaches in drug discovery. researchgate.net

Extensive Research Reveals Limited Data on the Specific Biological Activities of Methyl 1-Methyl-1H-indole-7-carboxylate

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research data concerning the biological and pharmacological activities of the chemical compound methyl 1-methyl-1H-indole-7-carboxylate . While the indole chemical scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with documented anticancer, antimicrobial, and anti-inflammatory properties, specific data for the N-methylated indole-7-carboxylate ester is not sufficiently available to construct a detailed article based on the requested outline.

The indole nucleus is a core component of many natural and synthetic molecules that exhibit potent biological effects. For instance, various indole derivatives have been extensively studied as:

Anticancer agents that function by inhibiting tubulin polymerization, inducing apoptosis (programmed cell death), and modulating cell cycle progression. mdpi.com

Kinase inhibitors , which block signaling pathways crucial for cancer cell proliferation and survival. mdpi.com

Antimicrobial agents with activity against a range of bacteria and fungi.

Anti-inflammatory compounds . mdpi.com

However, the specific biological activities and mechanisms of action are highly dependent on the substitution pattern around the indole ring. The position and nature of functional groups, such as the methyl ester at the 7-position and the methyl group on the indole nitrogen in the specified compound, are critical in determining its interaction with biological targets.

Searches for "methyl 1-methyl-1H-indole-7-carboxylate" primarily yield listings in chemical supplier databases, general information about its parent compound methyl 1H-indole-7-carboxylate as a synthetic intermediate, or studies on structurally related but distinct indole derivatives. chemimpex.com For example, research is available on indole-3-carboxylates or compounds with different substituents at the 1 and 7 positions, but these findings cannot be directly attributed to methyl 1-methyl-1H-indole-7-carboxylate.

Due to the strict requirement to focus solely on "methyl 1-methyl-1H-indole-7-carboxylate" and the absence of specific research data for this compound within the requested biological contexts (anticancer, antimicrobial, and anti-inflammatory mechanisms), it is not possible to generate a thorough and scientifically accurate article as outlined. The creation of such an article would necessitate extrapolating data from related but different molecules, which would violate the instruction to not introduce information outside the explicit scope of the specified compound.

Biological Activity and Mechanistic Pharmacology

Neuropharmacological Investigations: Targeting CNS Receptors (e.g., Dopamine (B1211576) Receptors)

The indole (B1671886) nucleus is a key component in many molecules that interact with central nervous system (CNS) receptors. A significant area of this research has been on the interaction of indole derivatives with dopamine receptors, which are implicated in various neurological and psychiatric conditions. nih.gov

Derivatives of indole have been synthesized and assessed for their ability to bind to dopamine D2, D3, and D4 receptors. For instance, a series of substituted 1H-indolyl carboxylic acid amides were developed and showed high affinity and selectivity for D3 receptors over D2 receptors. researchgate.net Specifically, two compounds in this series demonstrated high binding affinity at the D3 receptor and were identified as partial agonists. researchgate.net The structural backbone of these compounds, the indole ring, is crucial for this activity.

Furthermore, other research has focused on developing selective antagonists for dopamine D2 and D4 receptors. Azaindole derivatives, which are structurally similar to indoles, have been found to be potent and selective D2-antagonists. nih.gov Some indole derivatives have been specifically designed as selective ligands for the dopamine D4 receptor subtype, which may offer a more targeted approach to treating psychotic disorders with fewer side effects than traditional neuroleptics. nih.govsci-hub.se The exploration of indole-based compounds as multi-target agents for conditions like Alzheimer's disease has also been a focus, with some derivatives showing inhibitory activity against enzymes relevant to the disease in addition to their receptor interactions. nih.govnih.gov

The following table summarizes the neuropharmacological activities of various indole derivatives at dopamine receptors based on preclinical research.

| Indole Derivative Class | Target Receptor(s) | Observed Activity | Potential Application |

| Substituted 1H-indolyl carboxylic acid amides | Dopamine D3 > D2 | Partial Agonist | Neurological and psychiatric disorders |

| Azaindole analogues | Dopamine D2 | Selective Antagonist | Research tools, potential antipsychotics |

| Indole derivatives based on haloperidol | Dopamine D2 > D3 | Selective Antagonist | Research tools for CNS disorders |

| Piperazinylmethyl substituted pyrazolo[1,5-a]pyridines | Dopamine D4 | Selective Ligand | Psychotic disorders (e.g., schizophrenia) |

| Indole-based multi-target ligands | MAO-A, MAO-B, AChE, BuChE | Inhibitor | Alzheimer's disease |

This table presents a summary of findings from various research studies on different classes of indole derivatives and should not be interpreted as representing the specific activity of methyl 1-methyl-1H-indole-7-carboxylate.

Antiviral Research: Mechanisms against Viral Replication (e.g., HIV-1 Fusion Inhibition)

The indole scaffold is a key structural motif in a number of antiviral agents, and research has explored its potential against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govnih.gov One of the mechanisms targeted is the inhibition of viral entry into host cells, a critical step in the viral life cycle.

A series of indole compounds have been investigated as small-molecule fusion inhibitors that target the HIV-1 envelope glycoprotein (B1211001) gp41. nih.gov This protein is essential for the fusion of the viral and cellular membranes. The research demonstrated a strong correlation between the binding affinities of these indole compounds to a hydrophobic pocket on gp41 and their ability to inhibit cell-cell fusion and viral replication. nih.gov The most active compounds in these studies exhibited sub-micromolar inhibitory concentrations. nih.gov

Furthermore, indole-7-carboxamides have been identified as potent inhibitors of HIV-1 attachment, another crucial step in viral entry. nih.gov Structure-activity relationship (SAR) studies of these compounds have led to the identification of derivatives with picomolar potency in cell-based assays. nih.gov One such derivative, a simple methyl amide, demonstrated a promising in vitro profile, including good metabolic stability and membrane permeability, which are favorable pharmacokinetic properties. nih.gov

In addition to HIV, indole derivatives have shown activity against other viruses. For instance, some derivatives have demonstrated anti-HCV (Hepatitis C virus) effects. nih.gov The mechanism of action for some of these compounds involves the inhibition of viral entry and replication. nih.gov

The table below provides an overview of the antiviral research involving indole derivatives.

| Indole Derivative Class | Viral Target | Mechanism of Action | Reported Activity |

| Indole-based gp41 inhibitors | HIV-1 | Fusion Inhibition | Sub-micromolar inhibition of fusion and replication nih.gov |

| Indole-7-carboxamides | HIV-1 | Attachment Inhibition | Picomolar potency in cell-based assays nih.gov |

| Ethyl 1H-indole-3-carboxylate derivatives | HCV | Entry and Replication Inhibition | Strong anti-HCV effects nih.gov |

| 3-Oxindole-2-carboxylates | HIV-1 | Tat-mediated transcription inhibition | Potent inhibition of HIV-1 infection mdpi.com |

This table summarizes findings from various research studies on different classes of indole derivatives and is not specific to methyl 1-methyl-1H-indole-7-carboxylate.

Metabolic Disease Research (e.g., Antidiabetic Potential)

Indole and its derivatives have emerged as a class of compounds with potential therapeutic applications in metabolic diseases, particularly diabetes. nih.gov Research has focused on their ability to modulate key proteins involved in glucose metabolism.

One area of investigation is the inhibition of α-amylase and α-glucosidase, enzymes that play a role in the digestion of carbohydrates and subsequent absorption of glucose. sci-hub.se Certain indole derivatives have been shown to inhibit these enzymes, which could help in managing postprandial hyperglycemia. sci-hub.se For example, a series of 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives demonstrated anti-diabetic effects in vivo, which were attributed to the inhibition of α-amylase and α-glucosidase. sci-hub.se

Another target for indole-based compounds is the sodium-glucose cotransporter 2 (SGLT2), a protein responsible for the reabsorption of glucose in the kidneys. sci-hub.se Inhibition of SGLT2 leads to increased glucose excretion in the urine, thereby lowering blood glucose levels. The structure-activity relationship of certain indolylxylosides revealed that substituents at the 7-position of the indole ring were important for their SGLT2 inhibitory activity. sci-hub.se

Furthermore, some indole derivatives have been synthesized as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. sci-hub.se The following table highlights some of the research on the antidiabetic potential of indole derivatives.

| Indole Derivative Class | Molecular Target | Mechanism of Action | Observed Effect |

| 4-indolylphenyl-6-arylpyrimidine-2-imines | α-amylase, α-glucosidase | Enzyme Inhibition | Decrease in postprandial blood glucose sci-hub.se |

| Indolylxylosides | SGLT2 | Transporter Inhibition | Antidiabetic effects in animal models sci-hub.se |

| SR2067 (an indole derivative) | PPARγ | Partial Agonist | Potential for insulin (B600854) sensitization sci-hub.se |

| Indole-3-acetamides | α-amylase | Enzyme Inhibition | Good to moderate inhibition nih.gov |

This table presents a summary of research findings on various indole derivatives and does not specifically represent the activity of methyl 1-methyl-1H-indole-7-carboxylate.

Other Biological Activities (e.g., Antitubercular, Antioxidant, Anti-leishmanial, Antiemetic)

The versatile indole scaffold has been explored for a wide array of other biological activities, demonstrating its broad therapeutic potential.

Antitubercular Activity: Indole-2-carboxamides have been identified as a potent class of antitubercular agents that target the mycobacterial membrane protein large 3 (MmpL3). rsc.orgrsc.org This protein is crucial for the transport of mycolic acid precursors, which are essential components of the mycobacterial cell wall. rsc.org Rational design and synthesis of various indoleamide analogues have led to compounds with high activity against drug-sensitive strains of Mycobacterium tuberculosis. rsc.org Additionally, substituted 7-methylindolizines, which are structurally related to indoles, have shown significant inhibitory activity against both H37Rv and multi-drug-resistant strains of M. tuberculosis. nih.gov

Antioxidant Activity: Several indole derivatives have been reported to possess antioxidant properties. nih.govderpharmachemica.com These compounds can scavenge free radicals, which are implicated in oxidative stress and various degenerative diseases. For example, some 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues have demonstrated good antioxidant activity in in vitro assays. derpharmachemica.com Indole-3-acetamides have also been shown to have dual α-amylase inhibitory and antioxidant activities. nih.gov

Anti-leishmanial Activity: The potential of indole derivatives as anti-leishmanial agents has also been investigated. Leishmaniasis is a parasitic disease caused by Leishmania protozoa. While specific studies on methyl 1-methyl-1H-indole-7-carboxylate are not available, the broader class of indole alkaloids has shown promise. For instance, hytiodoline, an indole amino acid, has demonstrated potent anti-trypanosomal activity, and other indole-based compounds are being explored. nih.gov

Antiemetic Activity: While natural indole derivatives with antiemetic properties are not commonly reported, synthetic indole derivatives have been successfully developed as 5-HT3 receptor antagonists. mdpi.com These drugs are effective in treating nausea and vomiting, particularly those induced by chemotherapy and radiation therapy. mdpi.com

The table below provides a summary of these other biological activities of indole derivatives.

| Biological Activity | Indole Derivative Class | Mechanism/Target | Noteworthy Findings |

| Antitubercular | Indole-2-carboxamides | MmpL3 Inhibition | High activity against drug-sensitive M. tuberculosis strains rsc.org |

| Antitubercular | 7-Methylindolizines | Multiple (putative) | Activity against multi-drug-resistant M. tuberculosis strains nih.gov |

| Antioxidant | 2-Methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues | Free Radical Scavenging | Good in vitro antioxidant activity derpharmachemica.com |

| Antioxidant | Indole-3-acetamides | Free Radical Scavenging | Dual antioxidant and α-amylase inhibitory potential nih.gov |

| Anti-leishmanial | Hytiodoline (Indole amino acid) | Not specified | Potent anti-trypanosomal activity nih.gov |

| Antiemetic | Synthetic Indole Derivatives | 5-HT3 Receptor Antagonism | Effective treatment for nausea and vomiting mdpi.com |

This table summarizes findings on various indole derivatives and does not specifically represent the activities of methyl 1-methyl-1H-indole-7-carboxylate.

Structure Activity Relationship Sar and Ligand Design

Systematic Modification of the Indole (B1671886) Core and Substituents

The indole scaffold offers multiple positions for substitution, with positions 1 (the indole nitrogen), 2, 3, and the benzene (B151609) ring carbons (4, 5, 6, and 7) being common sites for modification. nih.gov

N1-Substitution: Methylation at the N1 position, as seen in methyl 1-methyl-1H-indole-7-carboxylate, can significantly impact biological activity. For instance, in studies on indole-2-carboxamides as TRPV1 agonists, N-methylated analogs demonstrated superior performance compared to their NH-counterparts, a result attributed to increased lipophilicity which aids in crossing cell membranes. mdpi.com Conversely, for a series of 1H-indole-7-carboxamides acting as α1-adrenoceptor agonists, an unsubstituted indole nitrogen was found to be optimal for activity. nih.govdocumentsdelivered.com Similarly, for indolylglyoxylamide derivatives targeting the benzodiazepine (B76468) receptor (BzR), N1-methylation led to inactive compounds, suggesting the indole NH is crucial for binding, possibly through hydrogen bond donation. nih.gov

C2 and C3 Positions: These are often considered the most reactive sites on the indole ring. nih.govnih.gov The presence of a carboxamide or carboxylate group at these positions is a common feature in many enzyme inhibitors. nih.gov

C4, C5, C6, and C7 Positions: Substitutions on the benzene portion of the indole ring are critical for modulating activity and selectivity. Halogenation at positions 4 and 6 of an indole-2-carboxamide core was found to be optimal for anti-tubercular activity. nih.govrsc.org In another series, small, electron-donating groups at the C5 position enhanced potency against Trypanosoma cruzi, while electron-withdrawing groups were detrimental. nih.govacs.org The C7 position, bearing the carboxylate in the title compound's scaffold, is also a key modification point. Studies on 1H-indole-7-carboxamides have shown that the presence of the carboxamide at C7 is essential for selective α1-adrenoceptor agonist activity. nih.govdocumentsdelivered.com

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The specific pattern of substituents on the indole-7-carboxylate scaffold dictates the resulting biological effect. SAR studies on related indole structures provide valuable insights into how these patterns influence efficacy and selectivity.

For example, in the development of anti-tubercular indole-2-carboxamides, lipophilicity was identified as a key driver of bioactivity. A direct correlation was observed where increased lipophilicity, such as the introduction of 4,6-dichloro substituents, led to enhanced potency. nih.gov However, this is not a universal principle, as activity is often a complex interplay of electronic, steric, and physicochemical properties. nih.gov

In a series of 1H-indole-2-carboxamides evaluated for anti-Trypanosoma cruzi activity, the nature of the substituent at the 5-position was critical. Small, electron-donating groups were favored, while electron-withdrawing groups led to inactive compounds, highlighting the sensitivity of the target interaction to the electronic properties of the indole core. nih.govacs.org

Similarly, studies on tropane-substituted indoles revealed that N1-methylation could significantly enhance selectivity. The N1-methylated analog was much more selective, avoiding off-target binding compared to its unsubstituted counterpart. acs.org For 1H-indole-7-carboxamides, optimal α1-adrenoceptor agonist activity required the carboxamide to be at the 7-position; its removal diminished activity and, crucially, resulted in a loss of selectivity. nih.govdocumentsdelivered.com

Table 1: Impact of Indole Substitution on Biological Activity in Indole-2-Carboxamide Series

| Scaffold | Position | Substituent | Observed Effect | Target/Activity | Reference |

| Indole-2-carboxamide | N1 | -CH₃ | Increased potency | TRPV1 Agonist | mdpi.com |

| Indole-2-carboxamide | C4, C6 | -Cl, -F | Optimal for activity | Anti-tubercular | nih.govrsc.org |

| Indole-2-carboxamide | C5 | -CH₃, -cyclopropyl (EDG) | Moderate to good potency | Anti-T. cruzi | nih.govacs.org |

| Indole-2-carboxamide | C5 | -Cl, -CF₃ (EWG) | Inactive | Anti-T. cruzi | nih.govacs.org |

| 1H-Indole-7-carboxamide | N1 | Unsubstituted | Optimal for activity | α1-adrenoceptor agonist | nih.gov |

| 1H-Indole-7-carboxamide | C7 | Carboxamide removal | Decreased activity and selectivity | α1-adrenoceptor agonist | nih.gov |

EDG: Electron Donating Group; EWG: Electron Withdrawing Group

Pharmacophore Elucidation for Indole-7-Carboxylate Scaffolds

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com For indole scaffolds, these models often include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interaction sites.

While a specific pharmacophore model for methyl 1-methyl-1H-indole-7-carboxylate is not available, models for other indole derivatives provide a framework. For instance, a pharmacophore model for indole derivatives binding to the benzodiazepine receptor (BzR) identified key interaction sites: a hydrogen-bond acceptor, a hydrogen-bond donor (often the indole NH), and several lipophilic pockets. nih.gov The model suggested that the ability of a ligand to interact with these specific regions determines its binding affinity and functional effect. Docking studies of indole 2- and 3-carboxamides have similarly shown that the indole ring and the carboxamide moiety play decisive roles in inhibitory activity, with the indole NH often forming a crucial hydrogen bond with the target enzyme. nih.gov

Elucidating a pharmacophore for the indole-7-carboxylate scaffold would involve synthesizing a library of analogs based on methyl 1-methyl-1H-indole-7-carboxylate, evaluating their biological activity, and identifying the common structural features responsible for potency.

Design Principles for Enhanced Target Binding and Bioactivity

Based on SAR studies of various indole derivatives, several design principles can be applied to enhance the target binding and bioactivity of molecules based on the indole-7-carboxylate scaffold.

Exploiting Hydrophobic Pockets: The indole ring itself is hydrophobic and frequently binds within hydrophobic pockets of target proteins. nih.gov Modifications can be designed to introduce additional hydrophobic groups that extend into adjacent pockets, thereby increasing binding affinity. nih.gov

Hydrogen Bonding: The indole NH group is a critical hydrogen bond donor in many ligand-receptor interactions. nih.govnih.gov As seen with BzR ligands, replacing this hydrogen with a methyl group can abolish activity, underscoring its importance. nih.gov The carbonyl oxygen of the carboxylate group at the C7 position can act as a hydrogen bond acceptor, providing another key interaction point.

Linker Modification: When the indole scaffold is part of a larger molecule connected by a linker, the length and flexibility of this linker are crucial. In a series of anti-T. cruzi compounds, altering the linker between the indole core and another moiety, for example by reversing the amide bond, could restore potency. nih.govacs.org

Prodrug Strategies and Biopharmaceutical Considerations

A prodrug is an inactive or less active compound that is metabolized into the active drug within the body. nih.gov This strategy is often used to overcome biopharmaceutical challenges such as poor solubility, instability, or low membrane permeability. nih.govresearchgate.net

The indole-7-carboxylate scaffold is well-suited for prodrug design. uobabylon.edu.iq

Ester Prodrugs: The compound methyl 1-methyl-1H-indole-7-carboxylate is itself a methyl ester. Esters are the most common type of prodrug, as they can mask a polar carboxylic acid group, increasing lipophilicity and enhancing membrane permeability. researchgate.netuobabylon.edu.iq In vivo, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid form (1-methyl-1H-indole-7-carboxylic acid). uobabylon.edu.iq The rate of this hydrolysis can be controlled by manipulating the steric and electronic properties of the alcohol portion of the ester. uobabylon.edu.iq

Improving Water Solubility: Conversely, if the parent drug is too lipophilic and has poor aqueous solubility, a prodrug strategy can be used to enhance it. For the corresponding carboxylic acid, highly soluble promoieties like amino acids or phosphates could be attached via an ester linkage to improve water solubility for administration. nih.gov

The development of prodrugs requires careful consideration of chemical stability, the rate of enzymatic conversion, and the potential toxicity of the released promoiety. scirp.org For methyl 1-methyl-1H-indole-7-carboxylate, its utility as a drug would depend on its stability, its ability to reach its target, and its conversion to the active form if it functions as a prodrug.

Medicinal Chemistry and Drug Discovery Applications

Indole (B1671886) Carboxylate Derivatives as Lead Compounds for Therapeutic Development

Indole carboxylate derivatives have emerged as crucial lead compounds in the quest for new therapeutics. Their structural framework allows for diverse modifications, leading to compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties. mdpi.comresearchgate.net

Researchers have successfully identified indole-2-carboxylates as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to a broad range of β-lactam antibiotics. nih.gov These compounds mimic the transition state of β-lactam ring hydrolysis within the enzyme's active site. nih.gov Similarly, in the field of virology, indole-2-carboxylic acid derivatives have been identified as promising scaffolds for developing inhibitors of the HIV-1 integrase enzyme, which is essential for viral replication. rsc.org

The versatility of the indole carboxylate core is further highlighted by its use in developing agents targeting various other diseases. For instance, derivatives have been synthesized and evaluated as potential treatments for fibrosis, neurodegenerative diseases, and as inhibitors of phospholipase D for lung cancer immunotherapy. mdpi.comresearchgate.netacs.org The inherent biological activity of the indole structure makes these derivatives particularly valuable starting points for drug discovery campaigns. arkat-usa.org

Scaffold Hopping and Bioisosteric Replacements in Indole Carboxylate Medicinal Chemistry

To overcome limitations of lead compounds, such as poor pharmacokinetic properties or off-target effects, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining its biological activity. A notable example is the replacement of the indole core with an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are implicated in cancer. researchgate.netnih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another key strategy. nih.gov In the context of indole derivatives, this can involve replacing the entire indole moiety or modifying the carboxylate group. nih.gov For example, a bioisosteric replacement approach was used to develop a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor from an indole scaffold for the potential treatment of acute myeloid leukemia. nih.gov This strategy allows for the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and drug-like characteristics.

High-Throughput Screening and Virtual Screening Applications

The discovery of novel indole carboxylate-based lead compounds is often accelerated by high-throughput screening (HTS) and virtual screening (VS). HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. For example, an HTS campaign identified indole-2-carboxylates as potential mimics of β-lactam antibiotics and inhibitors of metallo-β-lactamases. nih.gov

Virtual screening, a computational technique, saves time and resources by predicting the potential of compounds to bind to a biological target. This approach has been successfully used to identify indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase and as potential anticancer agents targeting dihydrofolate reductase (DHFR). Ligand-based virtual screening, starting from a known active indole derivative, has also yielded new scaffolds that inhibit M. tuberculosis growth. These screening methods are instrumental in navigating vast chemical libraries to pinpoint promising indole carboxylate candidates for further development.

| Screening Technique | Target | Therapeutic Area | Identified Compounds |

| Virtual Screening | M. tuberculosis DNA Gyrase ATPase | Infectious Disease (Tuberculosis) | Carbazole, Benzoindole, and Indole derivatives |

| Virtual Screening | Dihydrofolate Reductase (DHFR) | Oncology | Indole derivatives |

| Virtual Screening | Nipah Virus Glycoprotein (B1211001) (NiV-G) | Infectious Disease (Nipah Virus) | Indole derivatives |

| High-Throughput Screening (HTS) | Metallo-β-lactamases (MBLs) | Infectious Disease (Antibiotic Resistance) | Indole-2-carboxylates nih.gov |

Development of Indole Carboxylate-Based Probes for Chemical Biology

Chemical probes are essential tools for dissecting biological pathways and identifying new drug targets. Indole carboxylate derivatives have been developed into sophisticated probes for such purposes. For instance, certain ester-derivatized indoles, like methyl indole-4-carboxylate, exhibit fluorescent properties that make them useful for studying local protein environments.

Furthermore, the indole-2-carboxamide scaffold has been functionalized with photoactivatable groups, such as benzophenone (B1666685) or phenyl azide, to create photoaffinity probes. These probes can bind to a target protein, and upon UV irradiation, form a permanent covalent bond, allowing for the identification and characterization of the binding site. researchgate.net This technique has been applied to develop probes for the cannabinoid CB1 receptor, enabling detailed studies of its allosteric modulation. Fluorescent probes based on indole derivatives have also been created to study other targets, such as σ receptors, highlighting the adaptability of this scaffold for creating tools for chemical biology.

Clinical and Preclinical Status of Related Indole-Based Therapeutics

The indole scaffold is a component of numerous approved drugs and clinical candidates, demonstrating its therapeutic importance. mdpi.com While methyl 1-methyl-1H-indole-7-carboxylate itself is a research compound, many structurally related indole derivatives have advanced to or through clinical trials for a wide range of conditions.

Indole-containing drugs are used as antiviral, anticancer, antihypertensive, and antipsychotic agents. rsc.org For example, Delavirdine is an anti-HIV drug, while Vinblastine is used in cancer chemotherapy. rsc.org Several other indole derivatives are in various phases of clinical evaluation for treating diseases like cancer and viral infections. rsc.org The successful clinical translation of these compounds underscores the therapeutic potential inherent in the indole core structure and provides a strong rationale for the continued exploration of derivatives like methyl 1-methyl-1H-indole-7-carboxylate in drug discovery programs. mdpi.com

| Drug/Compound Name | Therapeutic Area | Status/Application |

| Delavirdine | Antiviral (HIV) | Marketed Drug rsc.org |

| Indomethacin | Anti-inflammatory (NSAID) | Marketed Drug |

| Sunitinib | Oncology (VEGFR inhibitor) | Marketed Drug |

| Reserpine | Antihypertensive, Antipsychotic | Marketed Drug rsc.org |

| Vinblastine | Oncology | Marketed Drug rsc.org |

| Arbidol | Antiviral (Influenza) | Marketed Drug rsc.org |

| Panobinostat | Oncology | In Clinical Evaluation rsc.org |

| GSK2248761 | Antiviral (HIV) | In Clinical Evaluation rsc.org |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Carboxylate Research

Key Applications of AI/ML in Indole Research:

Predictive Modeling: AI models are being developed to predict the biological activities of new indole derivatives. For instance, researchers have used ML algorithms like random forest and support vector machines to build models that can forecast the cytoprotective activity of indole-based compounds under oxidative stress. mdpi.com These models learn from existing data on known compounds to make predictions for novel, untested structures, thereby prioritizing synthetic efforts. mdpi.com

De Novo Drug Design: AI can generate entirely new indole-based molecular structures with desired pharmacological profiles. By learning the structural features associated with specific biological activities, generative AI models can propose novel compounds that are more likely to be effective. mdpi.com

Synthesis Planning: ML algorithms can analyze vast databases of chemical reactions to propose efficient synthetic routes for complex indole carboxylates. digitellinc.comacs.org This can significantly reduce the time and resources required for chemical synthesis. Some programs can even suggest reaction conditions and estimate yields. acs.org

Structure-Activity Relationship (SAR) Studies: AI can help elucidate complex SARs that may not be apparent through traditional analysis. tandfonline.com By identifying the key structural motifs responsible for a compound's activity, researchers can design more potent and selective analogs.

A notable example is the use of ML to predict the outcomes of C-H activation reactions on indoles, a common method for their functionalization. francis-press.com By training algorithms on a large dataset of reactions, researchers can predict the energy barriers and selectivity of new reactions, guiding experimental work. francis-press.com

Novel Synthetic Methodologies for Accessing Diverse Indole-7-Carboxylate Analogs

The development of novel and efficient synthetic methods is crucial for expanding the chemical space of indole-7-carboxylate analogs available for biological screening. Traditional methods are being supplemented and, in some cases, replaced by more versatile and greener approaches.

Emerging Synthetic Strategies:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic routes. This includes the use of microwave-assisted synthesis, ionic liquids, water as a solvent, and nanocatalysts. researchgate.net These methods often lead to higher yields, shorter reaction times, and reduced waste. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become a powerful tool for the functionalization of the indole nucleus. mdpi.com For instance, Pd-catalyzed intramolecular oxidative coupling can be used to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com

C-H Activation: Direct functionalization of C-H bonds is an increasingly popular strategy for modifying the indole scaffold. francis-press.com This avoids the need for pre-functionalized starting materials and allows for the introduction of a wide range of substituents.

Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient way to generate diverse libraries of indole derivatives. frontiersin.org